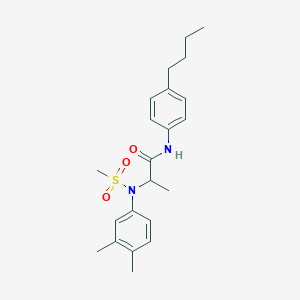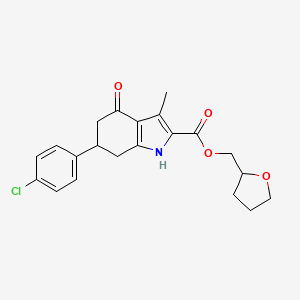![molecular formula C22H26N4O4 B4233634 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4233634.png)
3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide
描述
3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a protein kinase that plays a crucial role in the regulation of cell division, and its overexpression has been linked to various types of cancer. MLN8054 has been shown to inhibit the activity of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
作用机制
3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the kinase. Aurora A kinase is a key regulator of mitosis, and its overexpression has been linked to abnormal cell division and cancer development. Inhibition of Aurora A kinase by 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to induce cell cycle arrest at the G2/M phase in cancer cells. This is accompanied by a decrease in the phosphorylation of histone H3, a marker of mitosis. 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspase-3 and cleavage of PARP. In addition, 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects.
实验室实验的优点和局限性
3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for investigating the role of Aurora A kinase in cancer development and progression. However, 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare stock solutions. In addition, 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has a short half-life in vivo, which can limit its effectiveness as an anti-cancer drug.
未来方向
There are several future directions for the research on 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide. One direction is to investigate the potential of 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide as a combination therapy with other anti-cancer drugs. Preclinical studies have shown that 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide can enhance the efficacy of chemotherapy drugs, and further studies are needed to determine the optimal combination and dosing regimen. Another direction is to develop more potent and selective inhibitors of Aurora A kinase, which may have improved efficacy and fewer side effects than 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide. Finally, studies are needed to investigate the role of Aurora A kinase in other diseases, such as neurodegenerative disorders and cardiovascular diseases, which may lead to the development of new therapeutic targets.
科学研究应用
3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and pancreatic cancer cells. 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and gemcitabine, in preclinical studies. In addition, 3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide has been used in various in vivo studies to investigate the role of Aurora A kinase in cancer development and progression.
属性
IUPAC Name |
3-nitro-N-[3-(pentanoylamino)phenyl]-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-2-3-9-21(27)23-17-7-6-8-18(15-17)24-22(28)16-10-11-19(20(14-16)26(29)30)25-12-4-5-13-25/h6-8,10-11,14-15H,2-5,9,12-13H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPQJFHSWTXMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[3-(pentanoylamino)phenyl]-4-(pyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-phenoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4233551.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorobenzyl)-3-isopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4233555.png)
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4233564.png)

![3,3-dimethyl-2-methylene-N-(2-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4233582.png)
![N-(4-bromo-3-methylphenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4233589.png)
![N-{3-[(4-chlorobenzoyl)amino]-4-methylphenyl}-3-nitrobenzamide](/img/structure/B4233591.png)
![ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4233599.png)
![diethyl 5-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4233604.png)
![N-(2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4233607.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4233620.png)
![5-benzyl-3-(2-hydroxy-4,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4233625.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4233635.png)